molecular formula C27H30ClN5O5S B11077021 1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazine

1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazine

Cat. No.: B11077021
M. Wt: 572.1 g/mol
InChI Key: JNIPAZVTOVEZKR-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazine is a complex organic compound that features a piperazine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazine typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .

Industrial Production Methods: Industrial production methods for this compound may involve parallel solid-phase synthesis and photocatalytic synthesis . These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to physiological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: 1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H30ClN5O5S

Molecular Weight

572.1 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl]piperazine

InChI

InChI=1S/C27H30ClN5O5S/c1-38-27-5-3-2-4-25(27)30-12-14-31(15-13-30)26-20-22(8-11-24(26)33(34)35)29-16-18-32(19-17-29)39(36,37)23-9-6-21(28)7-10-23/h2-11,20H,12-19H2,1H3

InChI Key

JNIPAZVTOVEZKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC(=C3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)Cl)[N+](=O)[O-]

Origin of Product

United States

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